4-Nitrobenzo[b]thiophene-2-carboxylic acid
Overview
Description
4-Nitrobenzo[b]thiophene-2-carboxylic acid is a chemical compound that belongs to the family of benzo[b]thiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring. The presence of a nitro group and a carboxylic acid group in the compound suggests that it has potential for various chemical reactions and could serve as an intermediate for the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of related benzo[b]thiophene derivatives has been explored in several studies. For instance, the cyclocondensation of 2,4,6-trinitrobenzonitrile with esters of thioglycolic acid leads to the formation of 3-amino-4,6-dinitrobenzo[b]thiophene-2-carboxylates, which can undergo nucleophilic substitution reactions at the 4-nitro group . Another study describes the synthesis of N-substituted indole-2-thiols and benzo[b]thiophene derivatives through the reaction of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole with nucleophiles, demonstrating the reactivity of nitro-substituted benzo[b]thiophene compounds .
Molecular Structure Analysis
The molecular structure of benzo[b]thiophene derivatives is influenced by the substituents attached to the aromatic system. The presence of an amino group in 3-amino-4,6-dinitrobenzo[b]thiophene-2-carboxylates has been found to increase the reactivity of the 4-nitro group due to a twist in the group's orientation, as indicated by quantum chemical calculations . This suggests that the molecular structure of 4-nitrobenzo[b]thiophene-2-carboxylic acid could also exhibit unique electronic and steric characteristics that affect its reactivity.
Chemical Reactions Analysis
The chemical reactivity of benzo[b]thiophene derivatives, including nitration reactions, has been extensively studied. Nitration of benzo[b]thiophen-2-carboxylic acid results in a mixture of substitution products, indicating that the nitro group can be introduced at various positions on the aromatic ring . Additionally, the reaction between 3-bromo-2-nitrobenzo[b]thiophene and amines leads to aromatic nucleophilic substitution and rearrangement, forming N-substituted amino-nitrobenzo[b]thiophenes . These studies highlight the diverse chemical behavior of nitro-substituted benzo[b]thiophene compounds.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 4-nitrobenzo[b]thiophene-2-carboxylic acid are not detailed in the provided papers, the properties of similar compounds can be inferred. The introduction of electron-withdrawing groups like nitro and carboxylic acid is likely to affect the acidity, solubility, and stability of the compound. The presence of these functional groups also suggests that the compound could participate in a variety of chemical reactions, such as esterification, amidation, and further substitution reactions, which are common for carboxylic acids and nitro compounds .
Scientific Research Applications
Chemical Synthesis and Structural Analysis
4-Nitrobenzo[b]thiophene-2-carboxylic acid plays a significant role in chemical synthesis and structural analysis. A study by Cooper and Scrowston (1971) delved into the nitration of benzo[b]thiophen-2-carboxylic acid, providing insights into substitution reactions and structural elucidation using spectroscopy techniques (Cooper & Scrowston, 1971). Similarly, research by Guerrera et al. (1995) on the reaction of 3-bromo-2-nitrobenzo[b]thiophene with amines highlighted novel aromatic nucleophilic substitutions, contributing to the understanding of molecular rearrangements (Guerrera, Salerno, Lamartina, & Spinelli, 1995).
Luminescence Studies
In the field of luminescence, Viswanathan and Bettencourt-Dias (2006) investigated thiophenyl-derivatized nitrobenzoic acid ligands, including derivatives of 4-nitrobenzo[b]thiophene-2-carboxylic acid, as potential sensitizers for Eu(III) and Tb(III) luminescence. Their work provided valuable information on the luminescence properties and structural characterization of these complexes (Viswanathan & Bettencourt-Dias, 2006).
Material Science and Molecular Design
4-Nitrobenzo[b]thiophene-2-carboxylic acid is also relevant in material science and molecular design. A study by Samsonowicz et al. (2007) on the IR, Raman, and NMR spectra of nitrobenzoic acids, including derivatives of 4-nitrobenzo[b]thiophene-2-carboxylic acid, provided important data for the design and analysis of new materials (Samsonowicz, Świsłocka, Regulska, & Lewandowski, 2007). Furthermore, research by Bettencourt‐Dias et al. (2005) on thiophene derivatives emphasized the influence of functional groups, including nitrobenzoic acids, on the packing structure of these compounds, contributing to the understanding of intermolecular forces in solid-state chemistry (Bettencourt‐Dias, Viswanathan, & Ruddy, 2005).
Safety And Hazards
properties
IUPAC Name |
4-nitro-1-benzothiophene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO4S/c11-9(12)8-4-5-6(10(13)14)2-1-3-7(5)15-8/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBSZLRCSIQTCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=C(SC2=C1)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00622620 | |
Record name | 4-Nitro-1-benzothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00622620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrobenzo[b]thiophene-2-carboxylic acid | |
CAS RN |
19995-46-1 | |
Record name | 4-Nitro-1-benzothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00622620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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